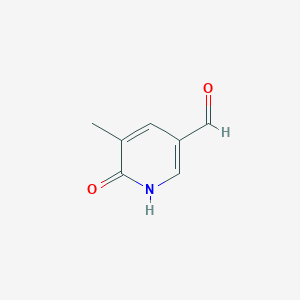

6-Hydroxy-5-methylnicotinaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-6-oxo-1H-pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-5-2-6(4-9)3-8-7(5)10/h2-4H,1H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZSDICQRAWACOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CNC1=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289194-02-0 | |

| Record name | 6-hydroxy-5-methylpyridine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Hydroxy-5-methylnicotinaldehyde

This guide provides a comprehensive technical overview of plausible synthetic pathways for 6-hydroxy-5-methylnicotinaldehyde, a substituted pyridine derivative of interest to researchers and professionals in drug development and fine chemical synthesis. Given the limited direct literature on the synthesis of this specific molecule, this document outlines strategic approaches based on established and analogous chemical transformations for structurally similar compounds. The methodologies presented herein are designed to be robust, with a focus on the underlying chemical principles and practical experimental considerations.

Introduction and Strategic Considerations

This compound is a bifunctional pyridine scaffold featuring a reactive aldehyde group and a hydroxyl moiety. This combination of functional groups makes it a valuable building block for the synthesis of more complex heterocyclic systems and potential pharmaceutical agents. The aldehyde can readily participate in reactions such as reductive amination, Wittig reactions, and condensations to build molecular complexity. The hydroxypyridine core is a common motif in medicinal chemistry.

The primary challenge in synthesizing this target molecule lies in the selective functionalization of the pyridine ring and the management of potentially sensitive functional groups. The synthetic strategies discussed below are designed to address these challenges by leveraging well-understood reactions while providing insights into the selection of reagents and reaction conditions.

Proposed Synthetic Pathways

Two primary retrosynthetic disconnections are considered the most viable for the synthesis of this compound. These are:

-

Pathway 1: Formylation of a pre-functionalized 2-hydroxy-3-methylpyridine derivative.

-

Pathway 2: Oxidation of the corresponding primary alcohol, (6-hydroxy-5-methylpyridin-3-yl)methanol.

The following sections will delve into the specifics of each approach, providing theoretical justification and detailed experimental protocols.

Pathway 1: Formylation via Ortho-Lithiation

This pathway is predicated on the directed ortho-metalation of a protected 6-hydroxypyridine derivative, followed by quenching with an appropriate formylating agent. This strategy offers a direct method for introducing the aldehyde group at the desired position. A similar approach has been documented for the synthesis of 6-ethoxy-5-methylnicotinaldehyde.[1]

Causality and Experimental Choices

The hydroxyl group of a 2-hydroxypyridine exists in tautomeric equilibrium with its corresponding pyridone form. To ensure regioselective lithiation and prevent unwanted side reactions, protection of the hydroxyl group is a critical first step. A robust protecting group that is stable to strongly basic conditions, such as a benzyl or silyl ether, would be suitable.

The choice of a strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), is essential to deprotonate the pyridine ring. The lithiation is directed to the C5 position by the adjacent methyl group and the protected hydroxyl group. Cryogenic temperatures (-78 °C) are necessary to maintain the stability of the lithiated intermediate and prevent side reactions.[1]

Anhydrous N,N-dimethylformamide (DMF) serves as an effective and readily available formylating agent to quench the organolithium species.[1] Subsequent acidic workup hydrolyzes the resulting intermediate to unveil the aldehyde. The final step involves the deprotection of the hydroxyl group to yield the target compound.

Experimental Protocol

Step 1: Protection of 2-Hydroxy-5-methylpyridine

-

To a solution of 2-hydroxy-5-methylpyridine in a suitable anhydrous solvent (e.g., THF or DMF), add a base such as sodium hydride (NaH) portion-wise at 0 °C.

-

After hydrogen evolution ceases, add a suitable protecting group precursor (e.g., benzyl bromide or tert-butyldimethylsilyl chloride) and allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction by quenching with water and extracting the product with an organic solvent. Purify the protected intermediate by column chromatography.

Step 2: Formylation

-

Dissolve the protected 2-hydroxy-5-methylpyridine in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon).[1]

-

Slowly add a solution of n-butyllithium in hexanes dropwise, maintaining the temperature at -78 °C. Stir for 1 hour to ensure complete lithiation.[1]

-

Add anhydrous N,N-dimethylformamide (DMF) dropwise.[1]

-

Allow the reaction to slowly warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.[1]

-

Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the protected this compound.

Step 3: Deprotection

-

The choice of deprotection method will depend on the protecting group used. For a benzyl ether, catalytic hydrogenation (e.g., H₂, Pd/C) is effective. For a silyl ether, a fluoride source such as tetrabutylammonium fluoride (TBAF) would be used.

-

Following deprotection, purify the final product, this compound, by recrystallization or column chromatography.

Visual Workflow

Caption: Workflow for Pathway 1: Formylation via Ortho-Lithiation.

Pathway 2: Oxidation of a Primary Alcohol

This approach involves the synthesis of the corresponding primary alcohol, (6-hydroxy-5-methylpyridin-3-yl)methanol, which is then oxidized to the target aldehyde. This is a classic and reliable method for aldehyde synthesis, with a wide range of available oxidizing agents. A similar strategy is proposed for the synthesis of 6-ethoxy-5-methylnicotinaldehyde.[1]

Causality and Experimental Choices

The key to this pathway is the selective oxidation of the primary alcohol without over-oxidation to the carboxylic acid or reaction with the pyridine ring. Mild oxidizing agents are therefore preferred. Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are excellent choices for this transformation as they are known to efficiently oxidize primary alcohols to aldehydes with minimal side reactions.[1] The reactions are typically carried out in chlorinated solvents such as dichloromethane (DCM) at room temperature.[1]

The precursor alcohol can be synthesized from a corresponding carboxylic acid or ester derivative, such as methyl 6-hydroxy-5-methylnicotinate. Reduction of the ester to the primary alcohol can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[1] Careful control of the reaction temperature and a proper quenching procedure are crucial for a safe and high-yielding reduction.

Experimental Protocol

Step 1: Synthesis of (6-hydroxy-5-methylpyridin-3-yl)methanol

-

Suspend lithium aluminum hydride (LiAlH₄) in anhydrous THF at 0 °C under an inert atmosphere.

-

Add a solution of methyl 6-hydroxy-5-methylnicotinate in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water at 0 °C.

-

Filter the resulting solid and extract the filtrate with an organic solvent.

-

Dry the combined organic extracts and concentrate under reduced pressure to obtain the crude alcohol, which can be purified by column chromatography if necessary.

Step 2: Oxidation to this compound

-

Dissolve (6-hydroxy-5-methylpyridin-3-yl)methanol in anhydrous dichloromethane (DCM).

-

Add an oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane in one portion at room temperature.[1]

-

Stir the reaction mixture until the starting material is consumed (monitored by TLC).[1]

-

Upon completion, filter the reaction mixture through a pad of silica gel or celite to remove the oxidant byproducts.[1]

-

Concentrate the filtrate under reduced pressure to obtain the crude aldehyde.

-

Purify by column chromatography to yield this compound.[1]

Visual Workflow

Caption: Workflow for Pathway 2: Oxidation of a Primary Alcohol.

Data Summary and Comparison

While specific yield and purity data for the synthesis of this compound are not available in the public domain, a comparative analysis of the two proposed pathways can be made based on analogous reactions and general synthetic principles.

| Parameter | Pathway 1: Formylation via Lithiation | Pathway 2: Oxidation of a Primary Alcohol |

| Starting Material | 2-Hydroxy-5-methylpyridine | Methyl 6-hydroxy-5-methylnicotinate |

| Key Transformations | Protection, Ortho-lithiation, Formylation, Deprotection | Reduction, Oxidation |

| Potential Yield | Moderate to High | High |

| Reaction Complexity | Requires cryogenic conditions and pyrophoric reagents | Generally milder conditions for oxidation |

| Scalability | Challenging due to the use of n-BuLi | More amenable to large-scale synthesis |

| Reagent Cost & Handling | n-BuLi can be expensive and requires special handling | Oxidizing agents are generally more accessible |

| Purification | Multiple chromatographic steps | Fewer chromatographic steps |

Conclusion

The synthesis of this compound can be strategically approached through at least two viable pathways: formylation via ortho-lithiation and oxidation of a primary alcohol. While the formylation route offers a direct C-H activation approach, it necessitates the use of protecting groups and hazardous reagents, potentially complicating scalability. The oxidation pathway, conversely, relies on more conventional and scalable transformations, likely offering a more practical route for larger-scale preparations.

The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including available starting materials, scale of synthesis, and tolerance for hazardous reagents. The protocols and insights provided in this guide offer a solid foundation for the successful synthesis of this valuable chemical intermediate.

References

Sources

An In-depth Technical Guide to the Physicochemical Properties of 6-Hydroxy-5-methylnicotinaldehyde

Introduction

6-Hydroxy-5-methylnicotinaldehyde, a substituted pyridine derivative, represents a molecule of significant interest to the scientific community, particularly for researchers, scientists, and professionals in drug development. Its structural features, combining a pyridine ring with hydroxyl, methyl, and aldehyde functional groups, suggest a rich chemical reactivity and potential for diverse biological activities. The strategic placement of these groups on the nicotin-aldehyde scaffold makes it a valuable building block in medicinal chemistry for the synthesis of novel therapeutic agents.

This technical guide provides a comprehensive exploration of the core physicochemical properties of this compound. Moving beyond a simple tabulation of data, this document delves into the causality behind its chemical behavior and provides detailed, field-proven experimental protocols for the determination of its key characteristics. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data, a cornerstone of robust scientific research.

Physicochemical Characteristics

The physicochemical properties of a compound are fundamental to its behavior in both chemical and biological systems. For a potential drug candidate, these parameters dictate its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities. The key physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₇NO₂ | - |

| Molecular Weight | 137.14 g/mol | |

| CAS Number | 1289194-02-0 | |

| Melting Point | 230-232 °C | |

| Appearance | Pale solid | Inferred |

| pKa (Predicted) | Phenolic OH: ~8-10 | Inferred |

| Pyridine N: ~3-5 | Inferred | |

| Solubility (Predicted) | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Limited solubility in water and non-polar solvents. | Inferred[1][2] |

Experimental Protocols for Physicochemical Characterization

The following section outlines detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination

Rationale: The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, while a broad and depressed melting range suggests the presence of impurities.

Apparatus:

-

Melting point apparatus (e.g., Melt-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. Use a mortar and pestle to gently grind the crystals if necessary.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the sealed end.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Initial Measurement: Heat the sample rapidly to get an approximate melting point range.

-

Precise Measurement: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 10-15 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.[3][4]

Self-Validation: Repeat the precise measurement at least twice. The melting ranges should be consistent within 1-2 °C.

Caption: Workflow for Solubility Determination.

pKa Determination by Potentiometric Titration

Rationale: The pKa values of a molecule are critical for predicting its ionization state at a given pH, which influences its solubility, membrane permeability, and receptor binding. This compound has two ionizable groups: the phenolic hydroxyl group (weakly acidic) and the pyridine nitrogen (weakly basic). Potentiometric titration is a precise method for determining these pKa values. [5][6][7][8][9] Apparatus:

-

pH meter with a combination pH electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized 0.1 M HCl and 0.1 M NaOH solutions

Procedure:

-

Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., a co-solvent system like water/methanol if aqueous solubility is low).

-

Titration Setup: Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Titration:

-

To determine the pKa of the pyridine nitrogen, titrate the solution with standardized 0.1 M HCl, recording the pH after each incremental addition of the titrant.

-

To determine the pKa of the phenolic hydroxyl group, titrate a fresh solution with standardized 0.1 M NaOH, again recording the pH at regular intervals.

-

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. The equivalence point is identified as the inflection point of the titration curve.

Self-Validation: The pKa is determined from the half-equivalence point, providing an internal validation of the measurement. The experiment should be repeated to ensure reproducibility.

Caption: Workflow for pKa Determination.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and identification of organic molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Expected Spectrum: Substituted pyridines typically exhibit characteristic UV absorption bands. [10][11][12][13]For this compound, transitions involving the π-electron system of the aromatic ring are expected. The presence of the hydroxyl and aldehyde groups, which can act as auxochromes and chromophores, respectively, will influence the position and intensity of the absorption maxima. The spectrum is likely to show absorptions in the range of 250-350 nm. [14]The exact λmax will be sensitive to the solvent polarity and pH due to the ionizable nature of the molecule.

Infrared (IR) Spectroscopy

Expected Spectrum: The IR spectrum will provide valuable information about the functional groups present in the molecule.

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.

-

C-H Stretch (Aromatic): Peaks above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹ for the methyl group.

-

C=O Stretch (Aldehyde): A strong, sharp peak around 1680-1700 cm⁻¹.

-

C=C and C=N Stretch (Aromatic Ring): Peaks in the 1400-1600 cm⁻¹ region.

-

C-O Stretch (Phenol): A peak around 1200-1260 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum will show distinct signals for each type of proton in the molecule. The expected chemical shifts (in ppm, relative to TMS) are:

-

Aldehyde Proton (-CHO): A singlet around 9.5-10.5 ppm.

-

Aromatic Protons (Pyridine Ring): Two doublets in the aromatic region (7.0-9.0 ppm). The exact shifts will be influenced by the electron-donating hydroxyl and methyl groups and the electron-withdrawing aldehyde group. [15][16][17]* Phenolic Proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

Methyl Protons (-CH₃): A singlet around 2.0-2.5 ppm.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show a signal for each unique carbon atom.

-

Aldehyde Carbonyl Carbon: A signal in the downfield region, around 190-200 ppm. [18]* Aromatic Carbons (Pyridine Ring): Signals in the range of 120-160 ppm. The carbon attached to the hydroxyl group will be shifted downfield. [19][20][21]* Methyl Carbon: A signal in the upfield region, around 15-25 ppm.

Analytical Characterization

For quantitative analysis and purity assessment, chromatographic methods are essential.

High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a robust and widely used technique for the separation, identification, and quantification of organic compounds. A reverse-phase method would be suitable for this compound. [22][23][24] Methodology:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape) and acetonitrile or methanol.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength corresponding to an absorption maximum of the compound (e.g., determined from the UV-Vis spectrum).

-

Injection Volume: 10 µL.

-

Quantification: Based on a calibration curve generated from standards of known concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is a powerful technique for the identification and quantification of volatile and thermally stable compounds. [25][26][27][28][29]Derivatization of the hydroxyl group may be necessary to improve volatility and peak shape.

Methodology:

-

Derivatization (Optional): Silylation of the hydroxyl group with a reagent like BSTFA.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Inlet Temperature: 250 °C.

-

Oven Program: A temperature gradient starting from a low temperature (e.g., 80 °C) and ramping up to a higher temperature (e.g., 280 °C).

-

Mass Spectrometer: Electron ionization (EI) at 70 eV. The resulting mass spectrum will show a molecular ion peak and characteristic fragmentation patterns that can be used for structural confirmation.

Potential Applications in Drug Discovery and Research

While specific applications of this compound are not extensively documented, its structural motifs suggest several promising avenues for research and development.

-

Nicotinic Acetylcholine Receptor (nAChR) Ligands: Nicotine and its analogues are known to interact with nAChRs, which are implicated in various neurological disorders. [30][31]The substituted pyridine core of this compound makes it a potential scaffold for the development of novel nAChR modulators for conditions such as Alzheimer's disease, Parkinson's disease, and Tourette's syndrome. [31]* Enzyme Inhibitors: The aldehyde group is a reactive moiety that can participate in the formation of covalent or non-covalent bonds with active site residues of enzymes. This makes the compound a candidate for screening against various enzymatic targets.

-

Antimicrobial Agents: Aldehydes and their derivatives have been shown to possess antimicrobial properties. [32][33]* Synthetic Intermediate: As a versatile building block, it can be used in the synthesis of more complex molecules with potential therapeutic value. The aldehyde can be readily converted to other functional groups, and the pyridine ring can be further functionalized. [34]

Conclusion

This technical guide has provided a comprehensive overview of the physicochemical properties of this compound. By integrating established scientific principles with detailed, actionable experimental protocols, this document serves as a valuable resource for researchers in the fields of medicinal chemistry, drug discovery, and analytical chemistry. The elucidation and application of these fundamental properties are paramount to unlocking the full potential of this intriguing molecule in the development of novel chemical entities and therapeutic agents.

References

- Jaffé, H. H. (1954). The Ultraviolet Absorption Spectra of Substituted Pyridine 1-Oxides and their Conjugate Acids. Journal of the American Chemical Society, 76(14), 3527–3530.

-

ResearchGate. (2021). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

- Royal Society of Chemistry. (2023).

-

Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

-

Academia.edu. (2021). experiment (1) determination of melting points. Retrieved from [Link]

- ACS Publications. (1965). Pyridine-induced solvent shifts in the nuclear magnetic resonance spectra of hydroxylic compounds. Journal of the American Chemical Society.

-

Chemistry LibreTexts. (2021). Lab 5: Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]

- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Ankara University Journal of Faculty of Pharmacy.

- MDPI. (2018). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Molecules.

- PeerJ. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods.

-

Chemistry LibreTexts. (2022). 14.10: Properties of Aldehydes and Ketones. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 4.3: Melting Point Determination Procedure. Retrieved from [Link]

- East Stroudsburg University. (2008).

-

University of Toronto. (n.d.). Melting point determination. Retrieved from [Link]

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Retrieved from [Link]

- National Institutes of Health. (2020). Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program. Toxics.

- ResearchGate. (2019).

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Retrieved from [Link]

- ACS Publications. (2000). Novel Potent Ligands for the Central Nicotinic Acetylcholine Receptor: Synthesis, Receptor Binding, and 3D-QSAR Analysis. Journal of Medicinal Chemistry.

- Royal Society of Chemistry. (2021). Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide.

- ECETOC. (2012). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

-

National Institute of Standards and Technology. (n.d.). Pyridine. Retrieved from [Link]

- ResearchGate. (2014). 1H NMR spectrum of (a) pure pyridine and (b) CdTe NCs after the ligand exchange.

-

Scribd. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Retrieved from [Link]

- PubMed Central. (2021).

-

eCampusOntario Pressbooks. (n.d.). 24.3 Physical Properties of Aldehydes and Ketones. Retrieved from [Link]

-

Chromatography Forum. (2015). Method for pyridine amine derivative. Retrieved from [Link]

- MDPI. (2023). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. Toxics.

- National Institutes of Health. (2012).

- ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents.

-

Westlab Canada. (2023). Measuring the Melting Point. Retrieved from [Link]

- ResearchGate. (2022). (PDF)

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725). Retrieved from [Link]

- Thermo Fisher Scientific. (n.d.).

- ACS Publications. (2018). From (Sub)Porphyrins to (Sub)Phthalocyanines: Aromaticity Signatures in the UV–Vis Absorption Spectra. Inorganic Chemistry.

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from [Link]

-

Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Properties of Aldehydes and Ketones. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. westlab.com [westlab.com]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. asdlib.org [asdlib.org]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]

- 12. Pyridine [webbook.nist.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. PYRIDINE-D5(7291-22-7) 1H NMR spectrum [chemicalbook.com]

- 16. researchgate.net [researchgate.net]

- 17. Pyridine(110-86-1) 1H NMR spectrum [chemicalbook.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. semanticscholar.org [semanticscholar.org]

- 20. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 21. testbook.com [testbook.com]

- 22. researchgate.net [researchgate.net]

- 23. documents.thermofisher.com [documents.thermofisher.com]

- 24. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 25. Rapid gas chromatography – mass spectrometry profiling of small organic molecules in biomass pyrolysis: a simple and industry-ready approach for process optimisation - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 26. chem.libretexts.org [chem.libretexts.org]

- 27. Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. mdpi.com [mdpi.com]

- 30. Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 31. pubs.acs.org [pubs.acs.org]

- 32. Applications of Aldehydes in Medicine and Agricultural - NANTONG REFORM PETRO-CHEMICAL CO., LTD. [reformchem.com]

- 33. researchgate.net [researchgate.net]

- 34. benchchem.com [benchchem.com]

6-Hydroxy-5-methylnicotinaldehyde CAS number 1289194-02-0

An In-depth Technical Guide to 6-Hydroxy-5-methylnicotinaldehyde (CAS 1289194-02-0): Synthesis, Characterization, and Potential Applications

Introduction

This compound is a substituted pyridine derivative characterized by the presence of hydroxyl, methyl, and formyl (aldehyde) groups on the pyridine ring. This arrangement of functional groups makes it a potentially valuable, yet underexplored, building block in medicinal chemistry and organic synthesis. The pyridine scaffold is a ubiquitous feature in pharmaceuticals, and the specific substituents on this molecule offer multiple reaction sites for diversification and the construction of more complex molecular architectures.

This technical guide, designed for researchers and drug development professionals, provides a comprehensive overview of this compound. Due to the limited specific literature on this compound, this guide synthesizes information from analogous structures to propose robust synthetic methodologies, outline key characterization techniques, and discuss its potential applications as a strategic intermediate.

Physicochemical and Structural Properties

Understanding the fundamental properties of a chemical building block is crucial for its effective use in synthesis. While extensive experimental data for this compound is not widely published, key properties can be derived from supplier data and computational models.

| Property | Value | Source |

| CAS Number | 1289194-02-0 | [1][2] |

| Molecular Formula | C₇H₇NO₂ | [3] |

| Molecular Weight | 137.14 g/mol | [3] |

| Appearance | Solid (predicted) | [3] |

| IUPAC Name | 6-hydroxy-5-methylpyridine-3-carbaldehyde | - |

| Canonical SMILES | CC1=C(C=C(N=C1)C=O)O | - |

The structure contains a hydrogen bond donor (hydroxyl group), a hydrogen bond acceptor (aldehyde oxygen and pyridine nitrogen), and a nucleophilic/electrophilic aldehyde carbon, making it a versatile reactant. The 6-hydroxypyridine moiety can exist in tautomeric equilibrium with its corresponding pyridone form, a critical consideration for its reactivity in synthetic transformations.

Proposed Synthetic Routes

Method 1: Formylation of a Precursor via Ortho-Lithiation

This approach is a classic and powerful method for introducing a formyl group onto an aromatic or heteroaromatic ring. It relies on a directed ortho-metalation (DoM) strategy, where a directing group guides a strong base (like n-butyllithium) to deprotonate the adjacent position, creating a nucleophilic organolithium species that can then react with an electrophile like N,N-dimethylformamide (DMF).

Caption: Proposed synthesis of this compound via a directed ortho-metalation and formylation strategy.

-

Protection of Hydroxyl Group:

-

To a solution of 5-bromo-3-methyl-2-pyridone (1 equiv.) in anhydrous dichloromethane (DCM), add a suitable base such as N,N-diisopropylethylamine (DIPEA) (1.5 equiv.).

-

Cool the mixture to 0 °C and add a protecting group reagent, for example, methoxymethyl chloride (MOMCl) (1.2 equiv.), dropwise.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

-

Work up the reaction by washing with saturated aqueous NaHCO₃, drying the organic layer over Na₂SO₄, and concentrating under reduced pressure. Purify the crude product by column chromatography to yield the O-protected pyridine.

-

Causality: The acidic proton of the hydroxyl group would be preferentially abstracted by n-BuLi. Protection is therefore mandatory to enable deprotonation at the desired ring position.

-

-

Lithiation and Formylation:

-

Dissolve the protected 5-bromo-2-(O-protected)-3-methylpyridine (1 equiv.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-butyllithium (n-BuLi) (1.1 equiv., 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C. Stir for 1 hour at -78 °C.[5]

-

Add anhydrous N,N-dimethylformamide (DMF) (3 equiv.) dropwise.[4]

-

Allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature.

-

Causality: The cryogenic temperature (-78 °C) is critical to prevent side reactions and ensure the stability of the highly reactive organolithium intermediate. DMF serves as the formyl group source.

-

-

Deprotection and Purification:

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with an organic solvent like ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Dissolve the crude intermediate in a suitable solvent (e.g., methanol) and add aqueous HCl (e.g., 3 M). Stir at room temperature or with gentle heating until the protecting group is cleaved.

-

Neutralize the solution and extract the final product. Purify the crude material by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield pure this compound.

-

Structural Characterization and Validation

Confirming the identity and purity of the synthesized compound is a non-negotiable step in drug discovery and development. A combination of spectroscopic and chromatographic methods should be employed.

Caption: A standard, self-validating workflow for the characterization and purity assessment of the synthesized target compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, a singlet for the aldehyde proton (typically δ 9-10 ppm), a singlet for the methyl group (δ 2-2.5 ppm), and a broad singlet for the hydroxyl proton.[6][7]

-

¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of seven unique carbon atoms, including the characteristic aldehyde carbonyl carbon (δ 190-200 ppm).

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight, matching the calculated value for C₇H₇NO₂ (137.0477).[3]

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the O-H stretch (broad, ~3300 cm⁻¹), the C=O stretch of the aldehyde (~1680-1700 cm⁻¹), and C=C/C=N stretches of the aromatic ring.

-

Purity Analysis (HPLC): Reversed-phase high-performance liquid chromatography (HPLC) should be used to determine the purity of the final compound, with a target of >95% for use in further synthetic or biological applications.

Potential Applications in Drug Discovery and Organic Synthesis

The true value of this compound lies in its potential as a versatile synthetic intermediate. The pyridine core is a privileged scaffold in medicinal chemistry, and the three distinct functional groups offer handles for a variety of chemical transformations.

-

Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a substituted heteroaromatic core that forms key hydrogen bonds within the ATP-binding pocket of the enzyme. The hydroxyl and aldehyde groups can be elaborated into more complex side chains to target specific kinases.

-

Synthesis of Fused Heterocycles: The aldehyde and hydroxyl groups are perfectly positioned for intramolecular cyclization reactions to form fused ring systems like pyranopyridines or furopyridines, which are of interest in materials science and pharmaceutical development.

-

Multicomponent Reactions: Aldehydes are common substrates in powerful multicomponent reactions (MCRs), such as the Ugi or Passerini reactions.[8] Using this compound in an MCR would allow for the rapid generation of a library of complex, drug-like molecules from a single, functionalized building block.

-

Derivatization for Structure-Activity Relationship (SAR) Studies:

-

O-Alkylation/Arylation: The hydroxyl group can be readily alkylated or arylated to probe the steric and electronic requirements of a biological target.

-

Reductive Amination: The aldehyde can be converted into a wide array of secondary and tertiary amines via reductive amination, introducing basic centers that can improve solubility and target engagement.

-

Wittig/Horner-Wadsworth-Emmons Reactions: The aldehyde can be used to form carbon-carbon double bonds, extending conjugation or introducing new functional handles.

-

Conclusion

While this compound (CAS 1289194-02-0) is not a widely studied compound, its structure is highly compelling for applications in synthetic and medicinal chemistry. By adapting established synthetic protocols from analogous molecules, researchers can reliably access this building block. Its strategic placement of hydroxyl, methyl, and aldehyde functional groups on a pyridine core provides a rich platform for chemical diversification. This guide offers a foundational framework for its synthesis, characterization, and strategic deployment in research programs aimed at the discovery of novel therapeutics and functional materials.

References

- EOS Med Chem. (2025). Stock compounds-M250228 009. eosmedchem_lenaのblog.

- ResearchGate. (n.d.). Table 1 . NMR data of compounds 1, 2 4 and 6 5 (75 MHz, pyridine-d5).

- BenchChem. (2025).

- Matrix Scientific. (n.d.). Product Data Sheet for this compound.

- ChemicalBook. (n.d.). 6-Methylnicotinaldehyde Chemical Properties,Uses,Production.

- Organic Syntheses. (n.d.). Nicotinic acid, 6-hydroxy-.

- ChemBK. (2024). 5-METHYLNICOTINALDEHYDE - Introduction.

- Guidechem. (n.d.). What are the synthesis and applications of 6-Hydroxy-5-nitronicotinic acid?.

- Nottingham Research Data Management Repository. (n.d.).

- ChemSynthesis. (2025). 5-hydroxy-6-methylnicotinonitrile.

- ChemicalBook. (n.d.). 6-Methylnicotinaldehyde(53014-84-9) 1H NMR spectrum.

- Chemical-Suppliers. (n.d.). This compound | CAS 1289194-02-0.

- PubChem. (n.d.). 6-Hydroxynicotinaldehyde.

- PubChem. (n.d.). Fluoroorotic acid.

- Candeias, N. R., et al. (2020). Synthesis of 4-Substituted-1,2-Dihydroquinolines by Means of Gold-Catalyzed Intramolecular Hydroarylation Reaction of N-Ethoxycarbonyl-N-Propargylanilines. Molecules, 25(15), 3374.

- Yus, M., et al. (2008). Reaction of benzoxasilocines with aromatic aldehydes: Synthesis of homopterocarpans. Arkivoc, 2008(15), 1-12.

- MDPI. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones.

- Rentería-Gómez, A., et al. (2018).

Sources

- 1. Stock compounds-M250228 009 : eosmedchem_lenaのblog [eosmedchem-lena.blog.jp]

- 2. This compound | CAS 1289194-02-0 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. matrixscientific.com [matrixscientific.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 6-Methylnicotinaldehyde | 53014-84-9 [chemicalbook.com]

- 6. 6-Methylnicotinaldehyde(53014-84-9) 1H NMR [m.chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. A Multicomponent Protocol for the Synthesis of Highly Functionalized γ-Lactam Derivatives and Their Applications as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 6-Hydroxy-5-methylnicotinaldehyde: A Research and Development Blueprint

Abstract: The pyridine scaffold is a cornerstone of medicinal chemistry, forming the basis of numerous FDA-approved therapeutics.[1][2][3] 6-Hydroxy-5-methylnicotinaldehyde, a substituted pyridine derivative, represents a novel chemical entity with unexplored therapeutic potential. To date, no significant biological activities or specific therapeutic targets have been reported for this compound. This technical guide, therefore, serves as a strategic blueprint for the scientific community to systematically investigate and identify the potential therapeutic targets of this compound. By leveraging structure-activity relationships with known bioactive molecules, we propose a hypothesis-driven approach to unlock its pharmacological promise. This document outlines a series of potential therapeutic avenues, supported by detailed, field-proven experimental protocols and workflows, to guide researchers in this endeavor.

Introduction: The Pyridine Privileged Scaffold and the Knowledge Gap

The pyridine ring is a "privileged scaffold" in drug discovery, renowned for its presence in a multitude of clinically successful drugs targeting a wide array of diseases, including cancer, infectious diseases, and neurological disorders.[1][2][4] Its unique electronic properties and ability to engage in various intermolecular interactions make it an attractive core for novel therapeutic agents.[5][6] While extensive research exists on various pyridine derivatives, this compound remains a largely uncharacterized molecule. This guide aims to bridge this knowledge gap by providing a comprehensive, hypothesis-driven framework for its initial investigation.

Our approach is rooted in analog-based reasoning. By examining the known biological activities of structurally related compounds, we can infer plausible mechanisms and targets for this compound. The presence of a nicotinaldehyde moiety is particularly intriguing, given the recent discovery of nicotinaldehyde as a novel precursor for NAD biosynthesis, a critical pathway for cancer cell metabolism.[7]

Hypothesized Therapeutic Targets and Mechanistic Rationale

Based on the structural features of this compound—a substituted pyridine ring and an aldehyde functional group—we propose three primary therapeutic areas for initial investigation: oncology, inflammation, and infectious diseases.

Oncology: Targeting Cancer Cell Metabolism and Signaling

The pyridine nucleus is a common feature in many anticancer agents.[3][8][9] Furthermore, the aldehyde group can participate in crucial interactions with biological targets. We hypothesize that this compound may exert anti-cancer effects through two potential mechanisms:

2.1.1. Modulation of NAD+ Biosynthesis:

Recent studies have identified nicotinaldehyde as a substrate for the Preiss-Handler pathway, leading to NAD+ synthesis.[7] Cancer cells exhibit a heightened dependence on NAD+ to sustain their rapid proliferation and metabolic demands. Therefore, compounds that interfere with NAD+ homeostasis are attractive therapeutic candidates. This compound could act as either a substrate or an inhibitor of key enzymes in this pathway, such as Nicotinate phosphoribosyltransferase (NAPRT).

2.1.2. Kinase Inhibition:

Protein kinases are critical regulators of cell signaling and are frequently dysregulated in cancer. The pyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors. We propose that this compound be screened against a panel of cancer-associated kinases to identify potential inhibitory activity.

Proposed Signaling Pathway for Investigation:

Caption: Proposed modulation of the NAD+ biosynthesis pathway by this compound.

Anti-Inflammatory Activity

The structural features of this compound are also reminiscent of compounds with anti-inflammatory properties. Cinnamaldehyde analogues, which also possess an α,β-unsaturated aldehyde, are known for their anti-inflammatory effects.[10]

Hypothesized Target: Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. We hypothesize that this compound may inhibit this pathway, potentially through direct interaction with key signaling proteins.

Antimicrobial Activity

Pyridine derivatives have a long history as antimicrobial agents.[9][11] The pyridine ring can be found in various natural and synthetic compounds with antibacterial and antifungal properties.[12]

Hypothesized Targets: Bacterial Cell Wall Synthesis and DNA Gyrase

Initial screening should focus on a broad panel of pathogenic bacteria and fungi. Subsequent mechanism-of-action studies could investigate interference with essential bacterial processes such as cell wall biosynthesis or DNA replication.

Experimental Workflows for Target Identification and Validation

The following section provides detailed, step-by-step protocols for investigating the hypothesized therapeutic potential of this compound.

Initial High-Throughput Screening (HTS)

The first step is to perform a broad screen to identify any significant biological activity.

Experimental Workflow: High-Throughput Screening

Caption: High-throughput screening workflow for this compound.

| Assay Type | Description | Endpoint Measurement |

| Cancer Cell Viability | A panel of diverse cancer cell lines (e.g., NCI-60) is treated with a concentration range of the compound. | Cell viability (e.g., using MTT or CellTiter-Glo assays) to determine GI50 values. |

| Kinase Inhibition | The compound is screened against a large panel of purified protein kinases. | Percentage of kinase activity inhibition at a fixed compound concentration. |

| Antimicrobial Susceptibility | A panel of pathogenic bacteria and fungi is exposed to the compound. | Minimum Inhibitory Concentration (MIC) determination. |

| NF-κB Reporter Assay | A cell line expressing a luciferase reporter driven by an NF-κB response element is stimulated in the presence of the compound. | Luciferase activity to quantify NF-κB inhibition. |

Target Validation and Mechanism of Action Studies

Once a "hit" is identified in the primary screens, the next phase involves validating the target and elucidating the mechanism of action.

3.2.1. Protocol: In Vitro Kinase Inhibition Assay

Objective: To confirm and quantify the inhibitory activity of this compound against a specific kinase identified in the HTS.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate peptide

-

ATP (Adenosine triphosphate)

-

This compound

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

384-well microplates

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add the kinase, substrate, and assay buffer.

-

Add the serially diluted compound or DMSO (vehicle control) to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at the optimal temperature for the kinase (typically 30°C) for a defined period.

-

Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.

-

Calculate the IC50 value by fitting the data to a dose-response curve.

3.2.2. Protocol: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement in a cellular context.

Materials:

-

Cancer cell line of interest

-

This compound

-

Lysis buffer

-

Antibody against the target protein for Western blotting or mass spectrometer for proteome-wide analysis.

Procedure:

-

Treat cultured cells with the compound or vehicle control.

-

Harvest and resuspend the cells in a buffered saline solution.

-

Heat the cell suspensions at a range of temperatures.

-

Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

-

Analyze the soluble fraction by Western blotting or mass spectrometry to determine the amount of target protein remaining in solution at each temperature.

-

A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

Experimental Workflow: Target Validation

Caption: A stepwise workflow for validating a potential therapeutic target.

Conclusion and Future Directions

While this compound is currently an uncharacterized molecule, its structural features suggest a high probability of possessing valuable biological activities. This guide provides a robust, hypothesis-driven framework for initiating the exploration of its therapeutic potential. The proposed workflows, from high-throughput screening to target validation, offer a clear and scientifically rigorous path forward. The insights gained from these studies will be instrumental in determining whether this compound or its future analogs can be developed into novel therapeutics for a range of diseases. Future work should focus on lead optimization and in vivo efficacy studies based on the validated targets identified through this proposed research and development blueprint.

References

- BenchChem. (2025). The Ascendant Role of 3-Substituted Pyridines in Modern Drug Discovery: A Technical Review.

- Nair, S. S., et al. (2021). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. International Journal of Pharmaceutical Sciences Review and Research, 70(1), 185-188.

- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC.

- Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.

- BenchChem. (2025). The Diverse Biological Landscape of Substituted Pyridines: A Technical Guide for Drug Discovery Professionals.

- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023).

- Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing.

- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2023). PMC - PubMed Central.

- PubChem. (n.d.). 6-Hydroxynicotinaldehyde.

- Nicotinaldehyde, a Novel Precursor of NAD Biosynthesis, Abrogates the Anti-Cancer Activity of an NAD-Lowering Agent in Leukemia. (2022). PMC - PubMed Central.

- PubChem. (n.d.). 5-Hydroxynicotinaldehyde.

- Santa Cruz Biotechnology. (n.d.). 6-Hydroxynicotinaldehyde.

- ChemicalBook. (n.d.). 6-Methylnicotinaldehyde.

- Cinnamaldehyde Analogues as Potential Therapeutic Agents. (2017). PubMed.

- PubChem. (n.d.). 6-Methyl-3-pyridinecarboxaldehyde.

- Design, Synthesis, and Evaluation of Niclosamide Analogs as Therapeutic Agents for Enzalutamide-Resistant Prost

- Medicinal chemistry, pharmacology, and therapeutic potential of α-conotoxins antagonizing the α9α10 nicotinic acetylcholine receptor. (2021).

- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PubMed.

- Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine deriv

- Ammonium Catecholaldehydes as Multifunctional Bioactive Agents: Evaluating Antimicrobial, Antioxidant, and Antipl

- Apollo Scientific. (n.d.). 6-Methylnicotinaldehyde.

Sources

- 1. benchchem.com [benchchem.com]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. researchgate.net [researchgate.net]

- 6. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 7. Nicotinaldehyde, a Novel Precursor of NAD Biosynthesis, Abrogates the Anti-Cancer Activity of an NAD-Lowering Agent in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cinnamaldehyde Analogues as Potential Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sarchemlabs.com [sarchemlabs.com]

- 12. Ammonium Catecholaldehydes as Multifunctional Bioactive Agents: Evaluating Antimicrobial, Antioxidant, and Antiplatelet Activity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Analysis of 6-Hydroxy-5-methylnicotinaldehyde

This guide provides an in-depth analysis of the expected spectral data for 6-Hydroxy-5-methylnicotinaldehyde, a substituted pyridine derivative of interest to researchers in medicinal chemistry and drug development. In the absence of a complete, published experimental dataset for this specific molecule, this document serves as a predictive guide based on established principles of spectroscopy and data from analogous compounds. We will explore the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing detailed protocols and the scientific rationale behind the spectral interpretations.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique arrangement of functional groups on a pyridine ring, which gives rise to a distinct spectroscopic fingerprint. Understanding the interplay between the hydroxyl, methyl, and aldehyde groups is crucial for accurate spectral interpretation.

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, we can predict the chemical shifts and coupling patterns for both ¹H and ¹³C nuclei.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, the methyl protons, and the hydroxyl proton. The chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde-H | 9.8 - 10.2 | s (singlet) | - |

| Aromatic-H (Position 2) | 8.0 - 8.4 | s (singlet) | - |

| Aromatic-H (Position 4) | 7.6 - 8.0 | s (singlet) | - |

| Hydroxyl-H | 10.0 - 12.0 | br s (broad singlet) | - |

| Methyl-H | 2.2 - 2.5 | s (singlet) | - |

Note: The hydroxyl proton signal may be broad and its chemical shift can vary with concentration and solvent.

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information about the different carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde C=O | 190 - 195 |

| Pyridine C-6 (C-OH) | 160 - 165 |

| Pyridine C-2 | 150 - 155 |

| Pyridine C-4 | 140 - 145 |

| Pyridine C-3 (C-CHO) | 130 - 135 |

| Pyridine C-5 (C-CH₃) | 120 - 125 |

| Methyl C | 15 - 20 |

Experimental Protocol for NMR Spectroscopy

A detailed protocol for obtaining high-quality NMR spectra is crucial for structural verification.

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent can affect the chemical shifts, particularly for the hydroxyl proton.

-

Filter the solution into a standard 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and shim the probe to ensure a homogeneous magnetic field.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum.

-

To aid in assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.[1][2][3][4]

-

NMR Correlation Workflow

Caption: Workflow for structure elucidation using 2D NMR.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=O, and C=C/C=N bonds.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| O-H stretch (hydroxyl) | 3200 - 3600 | Broad, Strong |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aldehyde) | 2700 - 2850 | Medium, often two bands |

| C=O stretch (aldehyde) | 1680 - 1710 | Strong |

| C=C and C=N stretch (pyridine ring) | 1550 - 1620 | Medium to Strong |

| C-O stretch (hydroxyl) | 1200 - 1300 | Medium |

The broadness of the O-H stretch is due to hydrogen bonding.[5] The position of the C=O stretch is influenced by the electronic nature of the pyridine ring.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Perform a background scan prior to running the sample.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The expected molecular weight of this compound (C₇H₇NO₂) is approximately 153.14 g/mol . The mass spectrum should show a molecular ion peak at m/z = 153.

-

Major Fragmentation Pathways:

-

Loss of H· from the aldehyde group to give a stable acylium ion at m/z = 152.

-

Loss of CO from the aldehyde group, resulting in a fragment at m/z = 125.

-

Cleavage of the methyl group, leading to a fragment at m/z = 138.

-

Predicted Mass Spectrometry Fragmentation

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

-

Ionization:

-

Electrospray ionization (ESI) is a suitable soft ionization technique that should yield a prominent molecular ion peak.

-

-

Analysis:

Conclusion

This technical guide provides a comprehensive overview of the predicted spectral data for this compound. By combining the principles of NMR, IR, and MS with data from analogous structures, we have constructed a scientifically sound and predictive analysis that can guide researchers in the characterization of this and related compounds. The provided experimental protocols offer a framework for obtaining high-quality data for structural verification.

References

-

Junker, J. (2011). Theoretical NMR correlations based Structure Discussion. PMC PubMed Central. [Link]

-

Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. (n.d.). PMC PubMed Central. [Link]

-

cosy hsqc hmbc: Topics by Science.gov. (n.d.). Science.gov. [Link]

-

Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. (2017, May 1). University of Calgary. [Link]

- Singh, V., et al. (n.d.). INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. JOURNAL OF INDIAN RESEARCH.

-

Mass Spectrometry: Fragmentation Patterns. (n.d.). eGyanKosh. [Link]

-

mass spectra - fragmentation patterns. (n.d.). Chemguide. [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]

-

Mass Spectrometry Fragmentation Patterns – HSC Chemistry. (n.d.). Science Ready. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cosy hsqc hmbc: Topics by Science.gov [science.gov]

- 4. web.uvic.ca [web.uvic.ca]

- 5. jir.mewaruniversity.org [jir.mewaruniversity.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. scienceready.com.au [scienceready.com.au]

An In-depth Technical Guide to 6-Hydroxy-5-methylnicotinaldehyde: Synthesis, Structural Analogs, and Therapeutic Potential

This guide provides a comprehensive technical overview of 6-Hydroxy-5-methylnicotinaldehyde and its structural analogs and derivatives. It is intended for researchers, scientists, and drug development professionals interested in the chemical synthesis, biological evaluation, and potential therapeutic applications of this class of substituted pyridine compounds.

Introduction: The this compound Scaffold

This compound is a substituted pyridine derivative characterized by a core nicotinaldehyde (3-pyridinecarboxaldehyde) structure with hydroxyl and methyl groups at the 6- and 5-positions, respectively. The strategic placement of these functional groups on the electron-deficient pyridine ring offers a versatile scaffold for chemical modification and exploration of biological activity. The aldehyde group serves as a reactive handle for derivatization, while the hydroxyl and methyl groups influence the molecule's electronic properties, steric hindrance, and potential for hydrogen bonding, all of which are critical determinants of pharmacological activity.

The broader class of substituted nicotinaldehydes has garnered interest in medicinal chemistry due to their role as key intermediates in the synthesis of various pharmaceutical and agrochemical agents.[1] The biological activity of these derivatives is highly dependent on the nature and position of the substituents, with documented activities including α-glucosidase inhibition and insecticidal effects.[1] This guide will delve into the synthesis of the parent compound and its key analogs, explore their potential biological activities and mechanisms of action, and provide detailed experimental protocols for their study.

Synthesis of this compound and Its Analogs

The synthesis of this compound and its derivatives can be approached through several strategic routes. Below, we detail plausible and adaptable synthetic methodologies for the core molecule and its alkoxy and aryloxy analogs, based on established chemical transformations for structurally similar compounds.[2]

Synthesis of the Core Scaffold: this compound

A robust and adaptable two-step approach to the synthesis of the 6-alkoxy-5-methylnicotinaldehyde scaffold, which can be subsequently deprotected to yield the target 6-hydroxy compound, involves either formylation via lithiation or oxidation of a primary alcohol.

This method relies on the halogen-lithium exchange of a suitably protected and substituted pyridine, followed by formylation.

-

Caption: Workflow for Method 1: Formylation via Lithiation. */

Experimental Protocol: Synthesis of 6-Methoxy-5-methylnicotinaldehyde (Illustrative Example)

-

Preparation of Starting Material: Synthesize 5-Bromo-2-methoxy-3-methylpyridine from the corresponding pyridone precursor.

-

Lithiation: Dissolve 5-bromo-2-methoxy-3-methylpyridine in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert argon atmosphere.[2]

-

Slowly add a solution of n-butyllithium (n-BuLi) in hexanes to the reaction mixture while maintaining the temperature at -78 °C.[2]

-

Stir the mixture at this temperature for 1 hour to ensure complete halogen-lithium exchange.[2]

-

Formylation: Add anhydrous N,N-dimethylformamide (DMF) dropwise to the reaction mixture.[2]

-

Allow the reaction to slowly warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.[2]

-

Workup and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 6-methoxy-5-methylnicotinaldehyde.[2]

Deprotection to this compound:

-

Dissolve the 6-methoxy-5-methylnicotinaldehyde in an appropriate solvent such as dichloromethane (DCM).

-

Cool the solution to 0 °C and add a deprotecting agent like boron tribromide (BBr₃) dropwise.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Carefully quench the reaction with methanol and then water.

-

Extract the product, dry the organic layer, and purify by chromatography to obtain this compound.

This approach involves the synthesis of the corresponding pyridyl methanol, followed by oxidation to the aldehyde.

-

Caption: Workflow for Method 2: Oxidation of a Primary Alcohol. */

Experimental Protocol: Synthesis via Oxidation

-

Reduction of the Ester: Reduce a suitable precursor, such as methyl 6-methoxy-5-methylnicotinate, using a reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like THF at 0 °C to room temperature.[2]

-

Carefully quench the reaction with water and a base (e.g., NaOH solution).[2]

-

Filter the resulting solid and extract the filtrate with an organic solvent. Dry the combined organic extracts and concentrate under reduced pressure to obtain the crude (6-methoxy-5-methylpyridin-3-yl)methanol.[2]

-

Oxidation: Dissolve the crude alcohol in a suitable solvent like dichloromethane (DCM).[2]

-

Add an oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane in one portion at room temperature.[2]

-

Stir the reaction mixture until the starting material is consumed (monitored by TLC).[2]

-

Workup and Purification: Upon completion, filter the reaction mixture through a pad of silica gel or celite to remove the oxidant byproducts. Wash the filter cake with additional solvent.[2]

-

Concentrate the filtrate under reduced pressure to obtain the crude aldehyde. Purify by column chromatography to yield 6-methoxy-5-methylnicotinaldehyde.[2]

-

Deprotection: Follow the deprotection protocol described in Method 1 to obtain this compound.

Synthesis of 6-Alkoxy and 6-Aryloxy Derivatives

The 6-hydroxy group of the core scaffold serves as a convenient point for derivatization to synthesize a library of 6-alkoxy and 6-aryloxy analogs.

General Protocol for O-Alkylation (Williamson Ether Synthesis):

-

Dissolve this compound in a polar aprotic solvent such as DMF or acetone.

-

Add a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), and stir for 30 minutes at room temperature to form the alkoxide.

-

Add the desired alkyl halide (e.g., ethyl iodide, benzyl bromide) and heat the reaction mixture (e.g., to 60-80 °C) until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture, pour it into water, and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry, and concentrate. Purify the crude product by column chromatography.

General Protocol for O-Arylation (Ullmann Condensation):

The synthesis of 6-aryloxy derivatives can be achieved through a copper-catalyzed Ullmann condensation.

-

Combine this compound, an aryl halide (e.g., bromobenzene, 4-fluoronitrobenzene), a copper catalyst (e.g., CuI), a ligand (e.g., L-proline or a phenanthroline derivative), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a high-boiling polar aprotic solvent (e.g., DMF or DMSO).

-

Heat the reaction mixture under an inert atmosphere at a high temperature (e.g., 120-150 °C) for several hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the mixture, dilute with water, and extract the product with an organic solvent.

-

Purify the product using column chromatography.

Biological Activities and Potential Mechanisms of Action

While specific biological data for this compound is not extensively documented, the broader class of substituted nicotinaldehydes and related pyridine derivatives exhibit a range of pharmacological activities.

Potential as Enzyme Inhibitors

The aldehyde functionality and the substituted pyridine ring suggest that these compounds could act as inhibitors of various enzymes.

-

Aldehyde Dehydrogenase (ALDH) Inhibition: The aldehyde group is a key feature, and these compounds could potentially inhibit aldehyde dehydrogenases, enzymes crucial in various metabolic pathways.[3] Inhibition of specific ALDH isozymes is a therapeutic strategy in certain cancers and metabolic disorders.[3]

-

α-Glucosidase Inhibition: Some nicotinaldehyde derivatives have shown α-glucosidase inhibitory activity, suggesting potential applications in managing type 2 diabetes.[1] The substituents on the pyridine ring significantly influence this activity.[1]

Antimicrobial and Other Activities

Nicotinic acid derivatives, the oxidized form of nicotinaldehydes, are known to possess a wide spectrum of biological activities.[4] It is plausible that the aldehyde-containing precursors and their derivatives could share some of these properties.

-

Antibacterial and Antifungal Activity: Hydrazone derivatives of nicotinic acid have demonstrated antibacterial and antifungal properties.[4] The aldehyde group of this compound is a prime site for the synthesis of such hydrazone derivatives.

-

Anti-inflammatory and Anticonvulsant Potential: The nicotinic acid core is found in molecules with anti-inflammatory and anticonvulsant effects.[4]

Mechanism of Action: A Hypothetical Framework

The mechanism of action of these compounds is likely tied to their ability to interact with specific biological targets.

-

Caption: Hypothetical Mechanism of Action Framework. */

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel this compound analogs, a battery of in vitro and in vivo assays can be employed.

In Vitro Enzyme Inhibition Assays

Protocol: α-Glucosidase Inhibition Assay

-

Preparation of Solutions: Prepare a stock solution of the test compound in DMSO. Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in phosphate buffer (pH 6.8). Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.

-

Assay Procedure: In a 96-well plate, add the enzyme solution and the test compound solution at various concentrations. Incubate at 37 °C for 15 minutes.

-

Initiate the reaction by adding the pNPG solution.

-

Monitor the increase in absorbance at 405 nm for 30 minutes at 37 °C using a microplate reader. The absorbance is due to the formation of p-nitrophenol.

-

Acarbose can be used as a positive control.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Antimicrobial Susceptibility Testing

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Preparation of Inoculum: Grow the bacterial or fungal strain overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

-

Preparation of Test Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the broth medium.

-

Inoculation: Add the standardized inoculum to each well. Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

-

Incubation: Incubate the plates at 37 °C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation

Quantitative data from biological assays should be summarized for clear comparison.

| Compound | R¹ | R² | α-Glucosidase IC₅₀ (µM) | Antibacterial MIC (µg/mL) vs. E. coli |

| 1a | H | H | >100 | 128 |

| 1b | CH₃ | OCH₃ | 52.3 ± 4.1 | 64 |

| 1c | H | O-Ph | 78.9 ± 6.5 | >256 |

| Acarbose | - | - | 15.2 ± 1.8 | N/A |

Conclusion and Future Directions